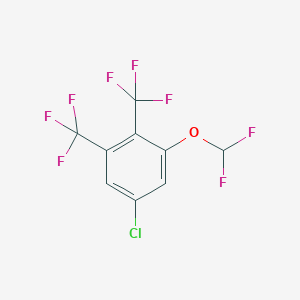
1,2-Bis(trifluoromethyl)-5-chloro-3-(difluoromethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Bis(trifluoromethyl)-5-chloro-3-(difluoromethoxy)benzene is a fluorinated aromatic compound with the molecular formula C9H3ClF7O. This compound is characterized by the presence of trifluoromethyl groups, a chloro substituent, and a difluoromethoxy group attached to a benzene ring. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(trifluoromethyl)-5-chloro-3-(difluoromethoxy)benzene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Trifluoromethylation: The trifluoromethyl groups can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under appropriate conditions.
Methoxylation: The difluoromethoxy group can be introduced through the reaction of the intermediate compound with difluoromethyl ether (CF2H-O-CH3) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing by-products. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(trifluoromethyl)-5-chloro-3-(difluoromethoxy)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro substituent can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: The aromatic ring can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophiles: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized compounds.
Scientific Research Applications
1,2-Bis(trifluoromethyl)-5-chloro-3-(difluoromethoxy)benzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated aromatic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1,2-Bis(trifluoromethyl)-5-chloro-3-(difluoromethoxy)benzene involves its interaction with molecular targets and pathways The presence of electronegative fluorine atoms can influence the compound’s reactivity and binding affinity to various targets The compound may interact with enzymes, receptors, or other biomolecules, leading to specific biological effects
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(trifluoromethyl)benzene: Lacks the chloro and difluoromethoxy substituents, resulting in different chemical properties.
1,4-Bis(trifluoromethyl)benzene: Similar structure but with different substitution pattern, leading to variations in reactivity and applications.
1,3-Bis(trifluoromethyl)benzene: Another isomer with distinct properties due to the different positions of the trifluoromethyl groups.
Uniqueness
1,2-Bis(trifluoromethyl)-5-chloro-3-(difluoromethoxy)benzene is unique due to the specific combination of trifluoromethyl, chloro, and difluoromethoxy substituents on the benzene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C9H3ClF8O |
|---|---|
Molecular Weight |
314.56 g/mol |
IUPAC Name |
5-chloro-1-(difluoromethoxy)-2,3-bis(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H3ClF8O/c10-3-1-4(8(13,14)15)6(9(16,17)18)5(2-3)19-7(11)12/h1-2,7H |
InChI Key |
HAQVVIGXNDWIIT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)C(F)(F)F)OC(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















